[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol

Catalog No.
S2832990
CAS No.
1214359-09-7
M.F
C13H10F2O
M. Wt
220.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol

CAS Number

1214359-09-7

Product Name

[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol

IUPAC Name

[3-fluoro-5-(4-fluorophenyl)phenyl]methanol

Molecular Formula

C13H10F2O

Molecular Weight

220.219

InChI

InChI=1S/C13H10F2O/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8H2

InChI Key

QIHDPGZHKCDJRB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CO)F)F

solubility

not available

[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol is an organic compound characterized by its unique molecular structure, which includes a phenolic hydroxyl group and two fluorinated phenyl rings. Its molecular formula is C13H10F2OC_{13}H_{10}F_2O, and it has a molecular weight of approximately 236.22 g/mol. The compound's structure features a central carbon atom bonded to a hydroxyl group and two fluorinated phenyl groups, contributing to its potential chemical reactivity and biological activity.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a corresponding carbonyl compound using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
  • Reduction: Under reducing conditions, the compound may be converted into an alkane using agents such as hydrogen gas in the presence of palladium catalysts.
  • Nucleophilic Substitution: The fluorine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may have enhanced solubility and different biological properties.

Research indicates that [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol exhibits potential biological activities. Preliminary studies suggest that it may interact with specific enzymes and receptors, influencing various biochemical pathways. Its fluorinated structure may enhance its binding affinity to target proteins, making it a candidate for further pharmacological exploration.

The synthesis of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol typically involves several steps:

  • Starting Materials: The synthesis begins with commercially available precursors such as 3-fluorobenzaldehyde and 4-fluorophenylboronic acid.
  • Reaction Conditions: A common method involves the nucleophilic addition of 4-fluorophenylboronic acid to 3-fluorobenzaldehyde under basic conditions, followed by reduction using sodium borohydride or lithium aluminum hydride to yield the desired alcohol.
  • Purification: The product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for research applications.

[3-Fluoro-5-(4-fluorophenyl)phenyl]methanol has several applications in scientific research:

  • Chemical Intermediates: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Ongoing studies aim to explore its potential as a pharmaceutical agent, particularly in drug development targeting specific diseases.
  • Material Science: The compound may find applications in the development of specialty chemicals and materials due to its unique properties.

Studies on the interactions of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol with biological targets are crucial for understanding its mechanism of action. Research suggests that it may modulate enzyme activity or bind to specific receptors, affecting cellular signaling pathways. These interactions could lead to therapeutic effects or other biological outcomes, warranting further investigation.

Several compounds share structural similarities with [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol. Here are some notable examples:

Compound NameMolecular FormulaKey Features
[3-Fluoro-4-(morpholin-4-yl)phenyl]methanolC13H14FNOC_{13}H_{14}FNOContains a morpholine ring, differing in nitrogen content
[3-Fluoro-5-(piperidin-4-yl)phenyl]methanolC13H16FNOC_{13}H_{16}FNOIncorporates a piperidine ring, affecting solubility and biological properties
[Bis(4-fluorophenyl)phenylmethanol]C19H14F2OC_{19}H_{14}F_2OFeatures two fluorinated phenyl groups but lacks the central alcohol functionality

Uniqueness

The uniqueness of [3-Fluoro-5-(4-fluorophenyl)phenyl]methanol lies in its specific arrangement of functional groups and fluorine atoms, which may enhance its reactivity and biological activity compared to similar compounds. This distinctive structure provides opportunities for targeted modifications that could lead to novel applications in medicinal chemistry and material science.

XLogP3

2.9

Dates

Last modified: 04-14-2024

Explore Compound Types